Product packaging for ApxI toxin(Cat. No.:CAS No. 159035-78-6)

ApxI toxin

Cat. No.: B1177118
CAS No.: 159035-78-6
Attention: For research use only. Not for human or veterinary use.
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Description

The ApxI toxin is a key virulence factor produced by Actinobacillus pleuropneumoniae (APP), the causative agent of porcine pleuropneumonia, a severe respiratory disease in swine . This exotoxin belongs to the Repeats-in-Toxin (RTX) family and is known for its strong hemolytic and potent cytotoxic activity, playing a major role in host tissue damage and the pathogenesis of the disease . Mechanism of Action & Research Applications: - Cytotoxicity & Cell Death: ApxI induces rapid cell death in porcine alveolar macrophages (PAMs) and endothelial cells. Research shows this occurs not only through necrosis and apoptosis but also via pyroptosis , a pro-inflammatory, caspase-1-dependent cell death pathway . This pyroptotic cell death is mediated through the activation of the NLRP3 inflammasome and is dependent on potassium (K+) efflux . - Receptor Binding & Signaling: The toxin exerts its effects by binding to β2 integrins , specifically the lymphocyte function-associated antigen-1 (LFA-1, CD11a/CD18), on the surface of leukocytes . This binding leads to the attenuation of key cell survival signals, including Focal Adhesion Kinase (FAK) and Akt , contributing to cell death . Furthermore, the LFA-1-mediated interaction activates crucial signaling pathways such as p38 and JNK MAP kinases , which are involved in the subsequent cellular responses . - Immune Response: ApxI is a potent inducer of pro-inflammatory cytokines. Stimulation of PAMs with ApxI triggers a time- and concentration-dependent upregulation and secretion of IL-1β, IL-8, and TNF-α , a key driver of the inflammatory response in infected lungs . This product is intended for research use only, providing scientists with a critical tool to investigate host-pathogen interactions, RTX toxin mechanisms, and potential vaccine targets for porcine pleuropneumonia .

Properties

CAS No.

159035-78-6

Molecular Formula

C7H3BrFNS

Synonyms

ApxI toxin

Origin of Product

United States

Molecular Architecture and Genetic Determinants of Apxi Toxin

Genomic Organization of the apxICABD Operon

The genes responsible for the synthesis and secretion of ApxI toxin are organized into a polycistronic operon, typically arranged as apxICABD . This genetic structure is characteristic of RTX toxins, where the genes are transcribed in a coordinated manner to facilitate toxin production and export . Intact apxICABD operons are found in A. pleuropneumoniae serotypes 1, 5, 9, 10, and 11 .

Role of apxC Gene in Toxin Activation (Acylation)

The apxC gene encodes an acyltransferase, a protein essential for the post-translational activation of the this compound . After its synthesis in the cytoplasm, the inactive pro-toxin ApxA undergoes acylation, a process mediated by the ApxC acyltransferase, which involves the addition of acyl groups to specific lysine (B10760008) residues . This acylation is crucial for the toxin's activation and its subsequent ability to bind tightly and interact with target cell receptors .

Role of apxA Gene Encoding the Structural Toxin Protein

The apxA gene is the structural gene that encodes the this compound protein itself . This gene produces the precursor form of the toxin, which then requires the activating acyltransferase encoded by apxC to become functionally active through acylation . The apxIA gene variants show high similarity across different serotypes, with, for instance, the apxIA gene of serotype 9 being almost identical to that of serotype 1 .

Role of apxB and apxD Genes in Toxin Export

The apxB and apxD genes encode membrane proteins that collectively form part of the Type 1 Secretion System (T1SS) . This secretion system is responsible for the simultaneous export of the activated this compound across both the cytoplasmic and outer membranes of the bacterial cell . The T1SS ensures the efficient release of the mature toxin into the extracellular environment .

The functional roles of the genes within the apxICABD operon are summarized in the table below:

GeneEncoded Protein/FunctionRole in Toxin Production/Secretion
apxCAcyltransferaseToxin activation via post-translational acylation
apxAStructural toxin proteinEncodes the this compound precursor
apxBMembrane protein (T1SS)Component of the Type 1 Secretion System for toxin export
apxDMembrane protein (T1SS)Component of the Type 1 Secretion System for toxin export

Structural Features of this compound Protein

ApxI, like other RTX toxins, possesses several distinct structural features critical for its function. These include an N-terminal hydrophobic domain, glycine-rich repeats, and a C-terminal secretion signal . The toxin undergoes conformational changes upon membrane binding, transitioning from a water-soluble precursor to a membrane-spanning structure .

Significance of the Carboxy-Terminal Domain for Secretion

The secretion of this compound from Actinobacillus pleuropneumoniae is a highly specialized and tightly regulated process, fundamentally reliant on its carboxy-terminal (C-terminal) domain . This C-terminal region contains an uncleavable secretion signal that is specifically recognized by the bacterial Type I Secretion System (T1SS) . The T1SS facilitates a direct, single-step translocation of the ApxI polypeptide from the bacterial cytoplasm directly into the extracellular environment, thereby bypassing the periplasmic space . This sophisticated export mechanism involves a complex assembly comprising an inner membrane complex, an ATP-binding cassette (ABC) transporter that provides energy, and a multi-functional protein that interacts with an outer membrane protein, collectively forming a channel that spans the entire Gram-negative bacterial cell envelope .

A defining characteristic of RTX toxins, including ApxI, is the presence of multiple glycine- and aspartate-rich nonapeptide repeats within their C-terminal portion . These repeats serve as crucial binding sites for calcium ions (Ca2+) . The binding of Ca2+ is indispensable for the proper folding of the RTX domain into its characteristic β-roll structure . This calcium-dependent conformational change is not merely structural; it is essential for the secreted this compound to adopt its fully functional conformation and to exert its potent cytotoxic and hemolytic activities .

Analysis of the N-terminal Domain

The N-terminal domain of this compound represents a critical functional region, primarily responsible for its pore-forming activity and significantly contributing to its immunogenic properties . This domain is characterized by the presence of an amphipathic helix and a hydrophobic region, which collectively facilitate the insertion of the toxin into the membranes of target host cells . Upon insertion, these hydrophobic domains enable the formation of cation-selective pores, leading to membrane permeabilization and subsequent cellular lysis .

Beyond its direct role in cytotoxicity, the N-terminal domain of ApxI has garnered considerable attention for its antigenic characteristics. Research has demonstrated that a specific segment within this N-terminal region, spanning amino acid residues 40 to 380, is capable of eliciting a protective immune response . Antibodies generated against this recombinant N-terminal fragment have been shown to effectively neutralize the hemolytic activity of the natural this compound . Furthermore, immunization with this N-terminal fragment has conferred protection against lethal challenges with various A. pleuropneumoniae serovars in mouse models, underscoring its potential as a subunit vaccine candidate . These findings suggest that this domain harbors key immunogenic epitopes that can stimulate the production of neutralizing antibodies .

Genetic Diversity and Serotype Specificity

Actinobacillus pleuropneumoniae (App) exhibits substantial genetic diversity, with 19 distinct serotypes identified based on their capsular polysaccharides . This serotypic variation is intimately linked to the bacterium's virulence and epidemiological patterns, largely determined by the specific profiles of Apx toxins produced by each serotype . The Apx toxin family in App includes ApxI, ApxII, ApxIII, and ApxIV, with different serotypes expressing unique combinations of these toxins . While the toxigenic profile is generally serotype-specific, minor regional variations and exceptions have been documented . The varying cytotoxic and hemolytic activities of these Apx toxins contribute to the observed differential virulence among App serotypes . For instance, serotypes that produce ApxI, often in conjunction with ApxII, are typically considered the most virulent .

Distribution of this compound Genes Across App Serotypes

ApxI is recognized as the most potent toxin produced by App, characterized by its strong hemolytic and cytotoxic activities . Its presence is a key determinant of high virulence in A. pleuropneumoniae strains . The distribution of this compound genes (apxI) is not ubiquitous across all App serotypes but is instead restricted to a specific subset.

Table 1: Predicted Apx Toxin Profiles of Actinobacillus pleuropneumoniae Serotypes with ApxI Production

Apx ToxinSerotypes (Reference Strains)Hemolytic ActivityCytotoxic Activity
ApxI1, 5, 9, 10, 11, 14, 16Strongly hemolyticStrongly cytotoxic
ApxIIAll except 10, 14Weakly hemolyticModerately cytotoxic
ApxIII2, 3, 4, 6, 8, 15Non-hemolyticStrongly cytotoxic
ApxIVAll 15 serotypesUnknownUnknown

Note: This table focuses on serotypes known to produce ApxI, but also includes the general distribution of ApxII, ApxIII, and ApxIV for contextual understanding, as these often occur in combination with ApxI.

Serotypes such as 1, 5, 9, 10, 11, 14, and 16 are known to produce this compound . Notably, serovars 1, 5a, 5b, 9, and 11, which produce both ApxI and ApxII, are frequently isolated in many geographical regions and are associated with the most severe outbreaks of porcine pleuropneumonia worldwide . Variations in toxin gene patterns, including the absence of expected genes, have been observed in field strains, which may account for differences in pathogenicity . For instance, some Australian strains of serovar 1 and 7 have shown atypical ApxI gene profiles .

Comparative Genomics of apxI Loci

Comparative genomic analyses of the apxI loci across different Actinobacillus pleuropneumoniae strains and serotypes offer valuable insights into the evolution and organization of these critical virulence determinants . The apxI operon, typically structured as apxICABD, serves as a classic example of an RTX toxin gene cluster . This specific genetic organization is conserved among numerous Gram-negative bacteria that produce RTX toxins, such as the alpha-hemolysin (B1172582) (Hly) operon (hlyCABD) found in Escherichia coli .

The broader genomic context of apxI operons also includes crucial regulatory sequences, such as promoters and operators, which precisely control the timing and level of gene expression . The polycistronic nature of the operon ensures that the structural toxin gene (apxIA) and its associated activation (apxIC) and secretion (apxIBD) genes are co-transcribed . This coordinated transcription guarantees the simultaneous production and export of the functional toxin. Furthermore, the presence of a transcription attenuator between the apxIA and apxIBD genes can fine-tune the expression levels of the secretion proteins, which are typically required in lower quantities than the toxin itself .

Biosynthesis, Maturation, and Secretion Mechanisms of Apxi Toxin

Transcriptional Regulation of apxI Gene Expression

The detailed mechanisms governing the transcriptional regulation of Apx toxins are still under investigation . However, various environmental and host-derived signals, along with specific transcriptional regulators, are known to influence apxI gene expression.

The expression of apxI and apxII genes in Actinobacillus pleuropneumoniae is significantly influenced by the bacterial growth phase . Maximal gene expression for ApxI typically occurs during the late exponential or early stationary phase of growth . This phenomenon is evidenced by a peak in apx mRNA concentration, as observed through Northern blot analysis, and is further confirmed by an increase in the amount of accumulated Apx protein and its corresponding hemolytic activity . These findings suggest the presence of a transcriptional regulatory mechanism that enhances Apx gene expression under conditions of high cell density or slow growth rates in vitro .

Table 1: Influence of Growth Phase on apx Gene Expression

Growth Phaseapx mRNA ConcentrationApx Protein AccumulationApx Hemolytic ActivityImplied Regulatory Mechanism
Late Exponential PhaseMaximalIncreasedIncreasedHigh cell density/slow growth
Early Stationary PhaseMaximalIncreasedIncreasedHigh cell density/slow growth
Other PhasesLowerLowerLower-

Bacteria, including pathogens, often adapt to their environment by modulating gene expression in response to various environmental signals, such as oxygen tension and nutrient availability .

Oxygen Limitation (Hypoxia) : While general bacterial responses to hypoxia involve changes in gene expression, specific direct links between oxygen limitation and apxI regulation are not extensively detailed in the provided literature. However, the transcriptional regulator OxyR, which is highly relevant to oxidative stress, is known to influence apxI expression . Oxidative stress, often related to reactive oxygen species (ROS) encountered in the host environment, is a significant environmental signal that bacteria must respond to .

Catecholamines : Actinobacillus pleuropneumoniae can utilize mammalian hormones like catecholamines (epinephrine and norepinephrine) to modulate its pathogenic processes . Microarray and qRT-PCR analyses have demonstrated that the apxIA gene, which encodes the ApxI toxin, is differentially regulated by these hormones . Epinephrine (B1671497) up-regulates apxIA expression, while norepinephrine (B1679862) represses it . This differential regulation correlates with changes in cytotoxic activity, where epinephrine enhances cytotoxicity and norepinephrine represses it .

Table 2: Effect of Catecholamines on apxIA Gene Expression and Cytotoxic Activity

CatecholamineapxIA Gene ExpressionCytotoxic Activity
Epinephrine (Epi)Up-regulatedEnhanced
Norepinephrine (NE)RepressedRepressed

Host-derived signals play a critical role in modulating apxI expression and its downstream effects. ApxI itself can induce the expression of pro-inflammatory cytokines, including Interleukin-1 beta (IL-1β), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α), in porcine alveolar macrophages (PAMs) . This induction is observed to be both concentration- and time-dependent . The bioactivity of ApxI in inducing cytokine gene expression is attenuated by heat-inactivation or pre-incubation with a neutralizing antiserum . Furthermore, β2 integrins, particularly the CD18 subunit of LFA-1 (lymphocyte function-associated antigen 1), are pivotal in ApxI-mediated signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs) such as p38 and c-Jun NH2-terminal kinase (JNK), which subsequently influence cytokine expression . Blocking CD18 significantly reduces ApxI-induced MAPK activation and cytokine gene expression .

The LysR-family transcriptional regulator OxyR is a conserved protein in Actinobacillus pleuropneumoniae . OxyR functions as a peroxide sensor and transcriptional regulator, responding to hydrogen peroxide (H2O2) stress by forming an intramolecular disulfide bond . This activation allows OxyR to regulate antioxidant defense genes . Notably, OxyR negatively regulates the expression of the this compound by directly binding to the putative promoter regions of the apxIBD operon . Studies involving oxyR disruption mutants have shown that inactivation of oxyR dramatically promotes the secretion of ApxI, while having no influence on ApxII secretion . This highlights OxyR's role as an essential factor influencing the virulence mechanisms of A. pleuropneumoniae .

Table 3: Effect of OxyR on this compound Secretion

Strain TypeOxyR StatusApxI SecretionApxII Secretion
Wild Type (A. pleuropneumoniae)FunctionalRegulatedNormal
ΔoxyR MutantInactivatedDramatically PromotedNo Influence

Regulatory Roles of Host-Derived Signals

Post-Translational Modification and Toxin Activation

RTX toxins, including ApxI, are synthesized as inactive protoxins within the bacterial cytoplasm and require specific post-translational modifications to become active . This activation is crucial for their cytolytic and hemolytic functions.

The activation of ApxI involves a critical post-translational modification known as acylation . This reaction is catalyzed by the ApxC protein, which is encoded by the apxC gene within the apx operon . ApxC acts as an acyltransferase, facilitating the covalent attachment of amide-linked fatty acyl residues to the ε-amino groups of internal lysine (B10760008) residues within conserved acylation sites of the ApxI protoxin . This acylation step is essential for the toxin's activation and its ability to initiate binding to target cell membranes and form pores . The maturation process, including acylation, increases the hydrophobicity of the ApxI protein . ApxC is considered a putative acyltransferase that utilizes acyl-acyl carrier protein (acyl-ACP) as the fatty acid donor for this modification . Inactivation of the apxC gene results in the production of non-activated Apx toxins, underscoring the indispensable role of ApxC in ApxI's functional activation .

Table 4: Key Components of ApxI Post-Translational Modification

ComponentRoleMechanism/Outcome
ApxIInactive protoxinBecomes active after acylation
ApxCAcyltransferase (encoded by apxC)Catalyzes covalent attachment of fatty acyl residues to lysine residues of ApxI
AcylationPost-translational modificationEssential for toxin activation, increases hydrophobicity, enables membrane binding and pore formation
Lysine ResiduesConserved sites on ApxITarget for acylation by ApxC
Acyl-ACPFatty acid donorUtilized by ApxC for the acylation reaction

Secretion Mechanisms

Once activated, ApxI toxins are secreted from the bacterial cell via a specialized Type I Secretion System (T1SS) . This system is composed of proteins encoded by the apxB and apxD genes . ApxB functions as an inner membrane traffic ATPase, while ApxD acts as an inner membrane protein that may bridge to the outer membrane . The T1SS allows for the simultaneous export of the this compound across both the inner and outer bacterial membranes . This secretion process does not involve an N-terminal leader peptide or a periplasmic intermediate . A non-cleavable C-terminal secretion signal on the this compound is crucial for its recognition and export by the T1SS . Furthermore, calcium ions are required for the activity of RTX toxins, and their binding to the glycine-rich repeats within ApxI occurs upon secretion, as intracellular calcium concentrations in bacteria are typically low .

Apxi Toxin Host Cell Interactions and Cellular Pathophysiology

Identification of Host Cell Targets and Receptors

ApxI toxin exerts its effects through specific interactions with host cells. Primary targets include cells of the porcine immune system and respiratory epithelium.

Binding to Porcine Alveolar Macrophages (PAMs)

Porcine alveolar macrophages (PAMs) are consistently identified as major target cells for this compound. These cells, strategically located in the alveoli, represent a primary line of defense against inhaled pathogens. This compound targets and induces detrimental effects in PAMs, contributing to the subversion of the host immune response . Studies have demonstrated that ApxI stimulation of PAMs leads to various cellular responses, including apoptosis and the induction of pro-inflammatory cytokines .

Role of Membrane Proteins (e.g., Caveolin-1) in Interaction

Recent research highlights the involvement of host cell membrane proteins in mediating this compound interactions. Caveolin-1 (B1176169) (CAV1), a scaffolding protein associated with caveolae in the plasma membrane, has been identified as a membrane protein that interacts with ApxI, specifically ApxIA . This interaction is implicated in ApxI-induced apoptosis in immortalized porcine alveolar macrophages (iPAMs) . Experimental evidence, including co-immunoprecipitation assays and studies involving CAV1 overexpression and RNA interference, supports the role of CAV1 in the cellular effects of ApxI . CAV1 is suggested to function as a receptor for ApxI by binding to its acylated region.

Involvement of β2 Integrins (e.g., CD18) in Toxin-Mediated Effects

Beta2 integrins, which are heterodimeric cell surface receptors involved in cell adhesion and signaling, are known receptors for several RTX toxins. The CD18 subunit (Integrin beta-2) is a common component of these integrins . While the role of CD18 is well-established for other Actinobacillus RTX toxins like ApxIII, where it is necessary for species-specific leukolysis in porcine cells, its direct and primary receptor function for ApxI is less definitively characterized in the provided literature compared to Caveolin-1. However, some studies suggest a link, noting that pLFA-1 (CD11a/CD18), a beta2 integrin, can render cells susceptible to ApxI and influence ApxI-mediated cellular processes via CD18. The amino terminus of RTX toxins, a variable domain, may also interact with specific lipid membranes on target cells, suggesting diverse interaction mechanisms beyond canonical protein receptors.

Cellular Responses to this compound Exposure

Exposure of susceptible host cells to this compound triggers a range of cellular responses, leading to compromised cell viability and function. The most prominent outcomes are the induction of apoptosis and direct cell lysis.

Induction of Apoptosis in Target Cells

A significant cellular response to this compound is the induction of apoptosis, or programmed cell death, particularly in PAMs . This apoptotic effect is observed to be both concentration- and time-dependent . Research has delineated key signaling pathways involved in ApxI-induced apoptosis, including the activation of caspases, such as caspase-3, caspase-8, and caspase-9 . Inhibition of caspase-3 activity has been shown to protect PAMs from ApxI-induced apoptosis . Furthermore, mitogen-activated protein kinase (MAPK) pathways, specifically p38 and JNK, are also implicated in the signaling cascade leading to apoptosis in ApxI-stimulated PAMs .

Effects on Host Cell Membrane Integrity and Ion Flux

ApxI, like other RTX toxins, exerts its cytotoxic effects largely through the formation of pores in the membranes of target cells. This pore formation is a critical mechanism by which the toxin disrupts cellular homeostasis. The process generally involves the toxin binding to the host cell membrane, often through specific receptors or interactions with membrane lipids. Following binding, the toxin undergoes conformational changes, oligomerizes within the membrane, and inserts into the lipid bilayer to form transmembrane pores.

The pores formed by ApxI are typically cation-selective, allowing the passage of positively charged ions across the cell membrane. A significant consequence of this pore formation is the disruption of normal ion gradients, particularly leading to calcium influx and potassium efflux. The influx of extracellular calcium ions into the cytosol is a common effect observed with bacterial pore-forming toxins and can have dramatic consequences for cellular behavior due to calcium's role as a crucial secondary messenger in numerous cellular signaling pathways. Sustained increases in intracellular calcium concentration can lead to calcium toxicity and trigger various cellular responses, including the activation of enzymes like calpains.

Simultaneously, the pores facilitate the efflux of potassium ions from the cell. This depletion of intracellular potassium is a key event that can contribute to cell death and also plays a role in activating specific cellular pathways, such as the NLRP3 inflammasome. The dissipation of these vital ionic gradients and the disruption of membrane potential across the cytoplasmic membrane ultimately impair normal cell physiology and can result in cell death. While osmotic lysis due to ion imbalance and subsequent water influx is a described consequence of pore formation, the kinetics of calcium influx induced by some pore-forming toxins suggest that calcium toxicity may also be a primary driver of cell death.

Induction of Pyroptosis

Recent research has highlighted the role of ApxI in inducing pyroptosis, a highly inflammatory form of programmed cell death. Pyroptosis is characterized by cell swelling, pore formation in the cell membrane (distinct from the initial toxin pores), and the release of pro-inflammatory mediators such as IL-1β and IL-18. This process is typically mediated by the activation of caspases, particularly caspase-1, and is often initiated by inflammasomes, multi-protein complexes that sense pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).

Studies have shown that ApxI can induce pyroptosis in target cells, including alveolar macrophages and endothelial cells. This induction is dependent on the activation of caspase-1, which is mediated via the NLRP3 inflammasome. The activation of the NLRP3 inflammasome is a complex process that can be triggered by various stimuli, including pore-forming toxins, and is often associated with potassium efflux from the cell. Blocking potassium efflux has been shown to significantly decrease the cell death induced by ApxI, suggesting a link between ion flux and pyroptosis induction.

The mechanism by which ApxI activates the NLRP3 inflammasome and subsequently triggers pyroptosis involves the transcriptional induction of NLRP3 in certain cell types, such as alveolar macrophages. Following the assembly and activation of the NLRP3 inflammasome, caspase-1 is activated. Activated caspase-1 then cleaves Gasdermin D (GSDMD), a protein that forms pores in the cell membrane, leading to the characteristic features of pyroptosis and the release of inflammatory cytokines. This caspase-1-dependent cell death pathway, occurring via the NLRP3 inflammasome, has been observed in vitro in response to ApxI.

Molecular and Cellular Mechanisms of Apxi Toxin Action

Pore Formation Mechanism in Host Cell Membranes

ApxI, like other RTX toxins, functions by binding to the surface of target cells and inserting into the cell membrane to form pores. This pore formation disrupts the membrane's integrity, leading to an influx of ions and water, which can result in cell swelling and lysis. The pores formed by RTX toxins are typically cation-selective and voltage-dependent, with an estimated size range of 1–3 nm. The N-terminal half of ApxI contains hydrophobic domains crucial for binding to erythrocytes and pore formation.

Conformational Changes Leading to Membrane Insertion

Pore-forming toxins, including RTX toxins, are generally secreted as water-soluble molecules. Upon encountering the target cell membrane and binding to specific receptors, these toxins undergo conformational changes that facilitate their association with the membrane and subsequent insertion. For β-pore-forming toxins, which include RTX toxins, the soluble monomers assemble on the membrane surface, often forming a prepore intermediate structure before inserting into the lipid bilayer to form a β-barrel pore. This process involves the refolding of protein domains into transmembrane structures, such as β-hairpins, that traverse the membrane.

Role of Calcium Ions in Toxin Activity

Calcium ions play a critical role in the activity of ApxI and other RTX toxins. The characteristic glycine- and aspartate-rich repeats in the C-terminal region of RTX toxins serve as calcium-binding sites. Calcium binding is essential for the full toxic activity of ApxI, including target cell binding and cytolytic activity. Calcium binding can induce conformational changes in RTX toxins, potentially involving the formation of parallel β-roll motifs. Furthermore, calcium-dependent self-processing activity has been observed in some RTX proteins, which can play a role in virulence.

Activation of Intracellular Signaling Pathways

Beyond pore formation, ApxI toxin can also activate various intracellular signaling pathways in host cells, contributing to its cytotoxic effects, including the induction of apoptosis and the production of proinflammatory cytokines.

Modulation of Mitogen-Activated Protein Kinases (MAPKs) (e.g., p38, JNK)

ApxI stimulation of porcine alveolar macrophages (PAMs) leads to the activation of mitogen-activated protein kinases (MAPKs), specifically p38 and c-Jun NH2-terminal kinase (JNK). This activation is characterized by the phosphorylation of these kinases. Inhibition of p38 or JNK has been shown to attenuate ApxI-induced cytokine expression and apoptosis, indicating their involvement in these processes. The activation of p38 and JNK by ApxI in PAMs appears to involve β2 integrins, such as LFA-1 (CD11a/CD18), which serve as a receptor for ApxI.

Data Table: ApxI-Induced MAPK Activation in Porcine Alveolar Macrophages

MAPK PathwayApxI Treatment EffectImpact of InhibitionInvolved Receptor
p38Activation (Phosphorylation) Attenuates cytokine expression and apoptosis β2 integrins (CD18)
JNKActivation (Phosphorylation) Attenuates cytokine expression and apoptosis β2 integrins (CD18)

Involvement of Caspase Cascades (e.g., Caspase 3, Caspase-8-Bid-Caspase-9) in Apoptosis

ApxI is known to induce apoptosis in target cells, including porcine alveolar macrophages. This apoptotic process involves the activation of caspase cascades. Studies have shown that ApxI can activate caspase-3, a key effector caspase in the apoptotic pathway. Furthermore, ApxI treatment of PAMs has been observed to activate caspase-8 and caspase-9. Inhibition of caspase-8 suppresses the activation of Bid and caspase-9, suggesting that ApxI can activate the caspase-8-Bid-caspase-9 pathway, which is linked to both extrinsic and intrinsic apoptotic pathways. Inhibition of caspases, including caspase-1, can lead to a decrease in ApxI-induced cell death.

Data Table: ApxI-Induced Caspase Activation in Porcine Alveolar Macrophages

CaspaseApxI Treatment EffectPathway InvolvementImpact of Inhibition on Apoptosis
Caspase-3ActivationEffector caspase Attenuates apoptosis
Caspase-8ActivationInitiator caspase, involved in extrinsic pathway and Bid activation Suppresses Bid and Caspase-9 activation, protects from apoptosis
Caspase-9ActivationInitiator caspase, involved in intrinsic pathway Protects from apoptosis
Caspase-1ActivationInvolved in pyroptosis Decreases cell death

Impact on Focal Adhesion Kinase (FAK) and Akt Pathways

ApxI has been shown to affect signaling pathways related to cell survival, specifically the Focal Adhesion Kinase (FAK) and Akt pathways. Research indicates that ApxI downregulates the activity of both FAK and Akt in porcine alveolar macrophages. The attenuation of FAK and Akt activities by ApxI appears to be mediated, at least in part, through its interaction with porcine LFA-1 (pLFA-1). Ectopic expression of pLFA-1 in insensitive cell lines confers susceptibility to ApxI and leads to the attenuation of FAK and Akt. Furthermore, expressing FAK in cells cotransfected with pLFA-1 can significantly reduce ApxI cytotoxicity, highlighting the role of FAK attenuation in ApxI-induced cell death.

Induction of Pro-inflammatory Cytokines and Mediators

A significant aspect of this compound's pathological impact is its ability to stimulate the production of pro-inflammatory cytokines and mediators in target cells, notably porcine alveolar macrophages (PAMs). This induction contributes to the inflammatory environment observed during A. pleuropneumoniae infection.

Expression of Interleukin-1β (IL-1β), Interleukin-8 (IL-8), and Tumor Necrosis Factor-α (TNF-α)

Studies have demonstrated that this compound stimulates PAMs to express messenger RNAs (mRNAs) for IL-1β, IL-8, and TNF-α in a concentration- and time-dependent manner. The bioactivity of ApxI is essential for this induction, as heat-inactivation or pre-incubation with a neutralizing antiserum attenuates its ability to induce cytokine gene expression.

Quantitative ELISA studies further confirm the secretion of IL-1β, IL-8, and TNF-α proteins from PAMs stimulated with ApxI. For instance, incubation of PAMs with ApxI resulted in the secretion of approximately 650 pg/mL of IL-1β, 30 ng/mL of IL-8, and 3.2 ng/mL of TNF-α. This indicates that ApxI not only triggers the transcription of these cytokines but also leads to their translation and release.

The induction of these cytokines by ApxI is a critical event in the host's inflammatory response to A. pleuropneumoniae. IL-1β and TNF-α are key mediators of inflammation, while IL-8 is a potent chemoattractant for neutrophils, contributing to the recruitment of immune cells to the site of infection.

Here is a summary of observed cytokine protein secretion levels from PAMs stimulated with ApxI:

CytokineApproximate Secretion Level (with 1 CU/mL ApxI for 4h)
IL-1β650 pg/mL
IL-830 ng/mL
TNF-α3.2 ng/mL

Signaling Pathways Mediating Cytokine Production

The induction of pro-inflammatory cytokines by ApxI involves the activation of specific intracellular signaling pathways within host cells. Research has identified the involvement of mitogen-activated protein kinases (MAPKs), particularly p38 and c-Jun NH2-terminal kinase (JNK), in mediating ApxI-induced cytokine expression.

Upon stimulation with ApxI, PAMs show an increase in the levels of active, phosphorylated p38 and JNK. The use of specific inhibitors for p38 and JNK has demonstrated that these kinases play differential regulatory roles in the production of IL-1β, IL-8, and TNF-α. Inhibition of either p38 or JNK results in varying degrees of attenuation of ApxI-induced cytokine expression.

Furthermore, studies suggest a pivotal role for β2 integrins in the ApxI-mediated effects on cytokine induction. Pre-incubation of PAMs with a CD18-blocking antibody significantly reduces the activation of both p38 and JNK, as well as the subsequent expression of IL-1β, IL-8, and TNF-α genes. CD18 is a subunit of β2 integrins, which include leukocyte function-associated antigen 1 (LFA-1; CD11a/CD18), Mac-1 (CD11b/CD18), and p150,95 (CD11c/CD18). This indicates that the interaction between ApxI and β2 integrins contributes to the activation of downstream MAPK pathways and the subsequent induction of pro-inflammatory cytokines. While CD18 has been implicated in ApxI-induced effects, including cytokine secretion, the precise mechanisms underlying the interaction of ApxI with β2 integrins and the subsequent signaling events are still under investigation.

The activation of NF-κB pathways has also been implicated in ApxI-induced production of proinflammatory cytokines. CD18 is suggested to mediate the activation of p38, JNK, and NF-κB pathways for the expression of these cytokines.

Here is a summary of key signaling molecules involved:

Signaling MoleculeRole in ApxI-induced Cytokine Production
p38 MAPKActivated by ApxI; mediates cytokine induction
JNK MAPKActivated by ApxI; mediates cytokine induction
β2 Integrins (CD18)Involved in activation of p38 and JNK pathways
NF-κB PathwaySuggested role in cytokine expression

Role of Apxi Toxin in Host Pathogenesis and Disease Progression

Contribution to Actinobacillus pleuropneumoniae Virulence in Animal Models

Studies using animal models, particularly pigs, have consistently demonstrated the critical role of ApxI in App virulence. ApxI is secreted by certain App serotypes, including 1, 5, 9, 10, 11, and 14 . Serotypes expressing ApxI, especially serotypes 1, 5, 9, and 11, are considered among the most virulent due to the significant cytolysis and hemolysis caused by this toxin in experimental settings . Transposon mutagenesis studies in animals have further highlighted Apx toxins as the main virulence factors of App infection . While ApxII and ApxIII also contribute to virulence, ApxI is often associated with more severe outcomes . For instance, strains producing both ApxI and ApxII are considered highly virulent .

Experimental dermal oedema models, while not fully representative of the respiratory disease, have shown that ApxI-producing strains induce more inflammation compared to strains producing only ApxII and ApxIII . Infection studies in pigs with different doses of an ApxI-producing serovar 16 strain demonstrated that higher bacterial numbers led to more severe lesions and decreased body mass gain, underscoring the dose-dependent impact of virulence factors like ApxI in vivo .

Role in Lesion Development and Clinical Manifestations of Porcine Pleuropneumonia

The ApxI toxin plays a central role in the development of the characteristic lung lesions seen in porcine pleuropneumonia, including edema, inflammation, hemorrhage, and necrosis . Its cytotoxic and hemolytic effects directly contribute to the destruction of various host cells in the respiratory tract, such as epithelial cells, alveolar cells, endothelial cells, red blood cells, neutrophils, and macrophages .

ApxI can induce necrosis, apoptosis, and pyroptosis (a form of caspase-1-dependent cell death) in porcine alveolar macrophages (PAMs), which are the first line of defense in the lungs . This cellular damage is crucial for the bacterium to acquire nutrients and establish infection . The pore-forming activity of ApxI disrupts cell membrane integrity, leading to cell swelling and lysis .

The clinical manifestations of porcine pleuropneumonia, ranging from fever and severe respiratory distress to sudden death, are directly linked to the severity of lung damage mediated by Apx toxins, particularly ApxI in highly virulent strains . In peracute cases, animals may die rapidly with characteristic foamy, blood-tinged nasal discharge, reflecting the extensive hemorrhage caused by the toxin .

Interplay with Other App Virulence Factors

The pathogenesis of A. pleuropneumoniae is a complex process involving the interplay of multiple virulence factors, with ApxI being a key player. While ApxI is highly potent on its own, its effects can be influenced by or act in concert with other bacterial components.

Lipopolysaccharides (LPS), another major virulence factor of Gram-negative bacteria, can enhance the effects of Apx toxins on phagocytes and stimulate the production of inflammatory cytokines . Direct binding between LPS outer core components and ApxI and ApxII has been suggested as a mechanism for enhanced cytotoxicity .

Other virulence factors, such as adhesins (e.g., ApfA, Apa1, Apa2, type IV Tfp pili), which mediate adherence to host tissues and biofilm formation, contribute to colonization, the initial step of infection . Biofilm formation can also aid in evading host defenses . Iron acquisition mechanisms involving transferrin-binding proteins (TbpA and TbpB) are also crucial for bacterial survival and virulence in the iron-restricted environment of the host . Outer membrane proteins (OMPs) and capsular polysaccharides also play roles in maintaining cell integrity, serum resistance, and immune evasion . The combined action of these factors, including the potent cytotoxic effects of ApxI, contributes to the severe disease observed in porcine pleuropneumonia.

Impact on Host Immune Evasion and Defense Mechanisms

ApxI, along with other Apx toxins, contributes to A. pleuropneumoniae's ability to evade the host immune system. The toxin's cytotoxic effects on immune cells, particularly neutrophils and macrophages, are a direct mechanism of immune evasion . By lysing these phagocytic cells, ApxI impairs the host's ability to clear the bacteria .

Apx toxins can cause the lysis of neutrophils and red blood cells and also contribute to the neutralization of antibodies . This suggests that even in the presence of a humoral immune response, the toxin can still exert its damaging effects .

Research indicates that ApxI interacts with β2 integrins, such as Lymphocyte Function-Associated Antigen 1 (LFA-1; CD11a/CD18), which are primarily expressed on leukocytes . This interaction can lead to cell death and impair immune cell function . Studies have shown that the CD18 subunit is involved in ApxI-induced cytotoxicity in porcine alveolar macrophages . ApxI has also been shown to downregulate the activity of focal adhesion kinase (FAK) and Akt in porcine alveolar macrophages, contributing to cell death .

Furthermore, A. pleuropneumoniae can employ other strategies to evade host defenses, including the antiphagocytic properties of its capsule and LPS, and potentially the generation of ammonia (B1221849) by urease activity, which is thought to impair macrophage function . Outer membrane vesicles (OMVs) released by App can also contain Apx toxins and may exert immunomodulatory effects on host immune cells, potentially dampening the immune response .

Immunological Responses to Apxi Toxin

Humoral Immune Responses in Infected Animals

Infection with A. pleuropneumoniae or exposure to ApxI toxin leads to the development of a humoral immune response characterized by the production of specific antibodies. These antibodies play a vital role in recognizing and potentially neutralizing the toxin.

Detection of ApxI-Specific Antibodies (IgG, IgA)

The presence of ApxI-specific antibodies, including IgG and IgA, can be detected in the serum and potentially mucosal secretions of infected or vaccinated animals. Studies have demonstrated significant antibody responses, particularly IgG, following exposure to ApxI or its components. For instance, immunization with the pore-forming domain of ApxI elicited high levels of antibody response in mice . Detection methods such as enzyme-linked immunosorbent assay (ELISA) and fluorescent microbead-based immunoassay (FMIA) are utilized to measure these antibody levels . ApxIV serum and oral fluid antibody responses in pigs inoculated with A. pleuropneumoniae serovars 1 and 7 reflected patterns observed for LPS antibody, albeit with a delay . The ApxIV ELISA has been developed in formats to detect IgM, IgG, and IgA antibodies . While ApxIV is a different toxin, the methodologies for detecting different immunoglobulin classes are relevant to ApxI antibody detection. High systemic (IgG) and local (IgA) humoral immune responses to ApxIA were detected in mice after immunization .

Neutralizing Antibody Responses to ApxI

A critical aspect of the humoral response is the production of neutralizing antibodies capable of inhibiting the biological activity of ApxI. Antibodies that neutralize ApxI toxicity are considered important for protection against the disease . Research indicates that antiserum raised against certain domains of ApxI, such as the N-terminal region covering residues 40 to 380 (part of the pore-forming domain), can neutralize the hemolytic activity of the toxin . Specific epitopes within ApxIA have been identified that elicit the formation of hemolysin neutralizing antibodies . However, simply using the whole toxin as a vaccine does not always stimulate the production of effective neutralizing antibodies, suggesting that some regions of the toxin might distract the immune response .

Cellular Immune Responses Elicited by ApxI

Beyond the humoral response, ApxI also elicits cellular immune responses. Studies in mice immunized with the pore-forming domain of ApxI have shown expansion of both CD4+ and CD8+ T cells . This indicates that ApxI can stimulate both helper and cytotoxic T lymphocyte responses. Furthermore, exposure to ApxI can induce the expression of various cytokines, including pro-inflammatory cytokines like IL-1β and IL-6, as well as TH2-type cytokines such as IL-4 and IL-10 . Native ApxI has been shown to stimulate porcine alveolar macrophages to transcribe mRNAs of IL-1β, IL-8, and TNF-α in a concentration- and time-dependent manner, and the secretion of these proteins was confirmed by ELISA . Heat-inactivation or pre-incubation with a neutralizing antiserum attenuated ApxI's ability to induce cytokine gene expression .

Antigenicity of this compound and its Domains

ApxI is a highly immunogenic toxin, and different domains within its structure contribute to its antigenicity. The pore-forming domain of ApxI has been identified as a promising vaccine antigen, capable of eliciting significant antibody and cellular immune responses and conferring protection in animal models . Specific peptide regions predicted to be immunogenic epitopes of ApxIA have been shown to be recognized by antibodies from pigs infected with A. pleuropneumoniae . Recombinant partial Apx toxins have been purified and their antigenicity demonstrated by Western blot, suggesting their potential use in diagnostic assays to detect specific immune responses . The antigenicity value of ApxI has been reported to be high (1.015) .

Cross-Reactivity of Antibodies with Other Apx Toxins

A significant challenge in studying the immune response to ApxI and in developing Apx-based diagnostics and vaccines is the observed cross-reactivity among antibodies against ApxI, ApxII, and ApxIII. This cross-reactivity is attributed to the high homology among these toxins . Due to this homology, antibodies raised against one Apx toxin may react with others, making it difficult to differentiate the specific immune response to each toxin . This has implications for serological tests aimed at determining exposure to specific A. pleuropneumoniae serotypes based on their Apx toxin profiles. However, efforts to identify specific antigen regions with lower homology are being pursued to develop more specific diagnostic methods .

Advanced Research Methodologies and Experimental Models in Apxi Toxin Studies

In Vitro Cellular Assays for Toxin Activity

In vitro cellular assays are fundamental for characterizing the direct effects of ApxI toxin on target cells. These assays allow for controlled environments to study toxin activity, cellular responses, and potential mechanisms of action.

Hemolysis and Cytotoxicity Assays

Hemolysis and cytotoxicity assays are widely used to quantify the lytic effects of ApxI on susceptible cells. ApxI is characterized by its strong hemolytic activity, causing the lysis of porcine erythrocytes . Cytotoxicity assays measure the ability of ApxI to induce damage or death in various cell types, particularly porcine alveolar macrophages (PAMs) and neutrophils, which are key targets during APP infection .

Common methods for assessing cytotoxicity include measuring the release of intracellular enzymes like lactate (B86563) dehydrogenase (LDH) into the cell culture supernatant, which indicates plasma membrane damage . Another approach involves evaluating mitochondrial activity, a marker of cell viability .

Studies have demonstrated that ApxI induces cell death in PAMs in a concentration-dependent and time-dependent manner . For instance, one study showed increasing cell death in PAMs treated with serial dilutions of ApxI extract for one hour, and that cell death increased over time when using a concentration causing approximately 50% cell death at one hour . The cytotoxic effect of ApxI has been shown to be specifically due to the toxin and not contaminating lipopolysaccharides (LPS), as treatment with polymyxin (B74138) B, which neutralizes LPS, did not alter the percentage of cell death . Heat inactivation of the toxin also abrogates its cell death-inducing activity .

Data from cytotoxicity assays can be presented in tables to show the percentage of cell death at different toxin concentrations or time points.

ApxI Dilution (relative)Cell Death in PAMs (1 hour)
UndilutedHigh
1:2Moderate
1:4~50%
1:8Low

Note: This table is illustrative, based on descriptions of concentration-dependent effects , and is intended to be presented as an interactive data table.

Apoptosis Induction Assays

Beyond direct lysis, ApxI is also known to induce apoptosis, or programmed cell death, in target cells like porcine alveolar macrophages . Assays for apoptosis induction are used to detect the biochemical and morphological changes characteristic of this process. These can include techniques such as Annexin V staining, which identifies externalized phosphatidylserine (B164497) on the cell membrane, a hallmark of early apoptosis . Assays measuring caspase activation, particularly caspase-3, caspase-8, and caspase-9, are also employed, as these are key executioners in apoptotic pathways . Flow cytometry is often used in conjunction with these staining methods to quantify the percentage of cells undergoing apoptosis .

Research has indicated that ApxI induces apoptosis in PAMs via caspase-3, caspase-8, and caspase-9, with activation of caspase-3 observed as early as 6 hours post-treatment . The mitogen-activated protein kinases p38 and JNK have also been implicated in this signaling pathway .

Gene Expression Analysis (e.g., RT-qPCR, Northern Blot)

Analyzing changes in host cell gene expression upon exposure to ApxI provides insights into the cellular pathways and responses triggered by the toxin. Techniques such as reverse transcription quantitative polymerase chain reaction (RT-qPCR) and Northern blot are used for this purpose .

RT-qPCR is a highly sensitive method that allows for the quantification of specific mRNA transcripts . Northern blot, while less sensitive and lower throughput than RT-qPCR, can provide information on transcript size and the presence of splice variants .

Studies using gene expression analysis have shown that ApxI can induce the expression of specific genes in host cells. For example, ApxI has been observed to induce the transcriptional expression of NLRP3, a component of the inflammasome, in alveolar macrophages . This induction was eliminated by heat inactivation of the toxin . In contrast, in a porcine endothelial cell line, NLRP3 mRNA expression was constitutive and not affected by ApxI .

Protein Interaction Studies (e.g., Co-immunoprecipitation, TurboID Proximity Labeling)

Investigating the interactions between this compound and host cell proteins is crucial for understanding the molecular mechanisms of toxin entry and action. Techniques like co-immunoprecipitation (Co-IP) and TurboID proximity labeling are employed to identify host proteins that bind to or are in close proximity to ApxI.

Co-immunoprecipitation involves using an antibody to pull down a target protein (e.g., ApxI or a host protein suspected of interacting with ApxI) and any proteins bound to it. These pulled-down proteins are then typically identified by Western blot or mass spectrometry .

TurboID proximity labeling is a more recent technique that uses an engineered biotin (B1667282) ligase (TurboID) fused to a protein of interest (e.g., ApxIA). When expressed in living cells, TurboID biotinylates proteins in close proximity, which can then be isolated and identified by mass spectrometry . This method is particularly useful for identifying transient or weak interactions and mapping local proteomes .

Using TurboID-based proximity labeling, researchers have identified host proteins interacting with ApxI in immortalized porcine alveolar macrophages (iPAM) cells . One significant finding is the identification of caveolin-1 (B1176169) (CAV1) as an interacting protein . Co-immunoprecipitation assays have confirmed the interaction between CAV1 and ApxIA . Further experiments involving overexpression and RNA interference have indicated that CAV1 is involved in this compound-induced apoptosis of iPAM cells . A study identified 318 unique interacting proteins in the TurboID ApxIA-treated group by mass spectrometry .

Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding

The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift or gel retardation assay, is a technique used to detect sequence-specific DNA-protein interactions . While primarily used for studying transcription factors and other DNA-binding proteins, EMSA can, in principle, be applied to investigate if ApxI or its components interact directly with host cell DNA, although this is not a commonly reported activity for RTX toxins which primarily target cell membranes. The assay is based on the principle that a protein-DNA complex migrates slower through a non-denaturing gel matrix than free DNA . A shift in the mobility of a labeled DNA probe when incubated with protein indicates binding .

Animal Models for Pathogenesis and Immunity Research

Animal models, particularly pigs and mice, are essential for studying the pathogenesis of APP infection and evaluating the efficacy of potential vaccines or therapeutic interventions targeting this compound . These models allow researchers to investigate the complex interactions between the host immune system and the pathogen and its toxins in a living system.

Pigs are the natural host for APP and are therefore the most relevant animal model for studying porcine pleuropneumonia . Experimental infection of pigs with APP strains producing ApxI has been used to demonstrate the toxin's role in inducing characteristic lung lesions, including fibrino-hemorrhagic and purulent pneumonia . Studies using genetically defined APP mutants lacking ApxI have shown significantly reduced virulence in pigs, highlighting the critical contribution of ApxI to pathogenesis .

Developing robust animal models that accurately mimic the disease observed in the field is an ongoing area of research . Existing respiratory infection models in pigs can cause severe disease, necessitating careful monitoring . Alternative models, such as intradermal or subcutaneous injection of APP strains or Apx toxins, have been explored to create less severe, more repeatable lesions for studying interventions, although injecting Apx toxins alone did not consistently produce macroscopic lesions in one study . However, ApxI-producing strains did induce more inflammation in these skin models compared to strains producing other Apx toxins .

Mouse models are also utilized, particularly for preliminary studies on immune responses and the protective potential of vaccine candidates based on Apx toxins or their components . While mice are not the natural host, they can be used to assess the immunogenicity of ApxI and evaluate antibody and cellular immune responses . Studies in mice have shown that vaccination with the pore-forming domain of ApxI can elicit significant antibody responses and induce both Th1- and Th2-type cytokine gene expressions . The virulence of ApxIA mutants has also been assessed in BALB/c mice, showing attenuation compared to parental strains .

Animal models are crucial for evaluating the neutralizing effect of antibodies against ApxI toxicity and testing the efficacy of vaccines designed to protect against APP infection by targeting ApxI .

Mouse Models for Protective Immunity and Virulence Assessment

Mouse models are utilized to assess the protective immunity conferred by potential vaccine candidates targeting this compound and to evaluate the virulence of App strains producing ApxI. Studies have shown that the this compound is a major virulence factor in App infection, and its lethality can be neutralized by antiserum raised against its N-terminus. Immunization of mice with a recombinant N-terminal fragment of ApxI (residues 40 to 380) has been shown to elicit protection against lethal infection with heterologous App serovars. This suggests that this region of ApxI contains important protective immunogenic epitopes. Research using mouse models has also indicated that immunity to the ApxIA antigen is required for optimal protection against challenge. The pore-forming domain of ApxI has demonstrated promise as a vaccine antigen in mouse models, providing 100% protection in a challenge test with an App serotype 1 strain.

Data from mouse challenge tests evaluating the protective efficacy of Apx toxin pore-forming domains:

Vaccine GroupSurvival Rate (%)
ApxI Pore-Forming Domain100
ApxII Pore-Forming Domain40
ApxIII Pore-Forming Domain0
Combined ApxI, ApxII, ApxIII Pore-Forming Domains100
PBS Control20-40

Note: Data compiled from search result and . The PBS control survival rate range is based on general observations in control mice challenged with similar infectious doses.

Mouse models are also used to analyze immune responses, including antibody production and cellular immunity (e.g., CD4+ and CD8+ T cell expansion, cytokine production) following vaccination with Apx toxin components.

Porcine Infection Models for Disease Pathogenesis

Porcine infection models are essential for studying the pathogenesis of App and the role of this compound in the development of porcine pleuropneumonia, as pigs are the natural host. These models aim to replicate the severe respiratory disease observed in natural infections, characterized by pulmonary oedema, dyspnoea, and thoracic pain. App infection in pigs provokes characteristic lesions such as edema, inflammation, hemorrhage, and necrosis, which are linked to various virulence factors, including Apx toxins. ApxI, along with ApxII and ApxIII, are considered essential for the development of clinical symptoms and typical lesions of App infections. Studies using App serotype 1 mutants have investigated the relative contribution of ApxI and ApxII to infection, indicating that the production of more than one toxin enhances virulence. In vitro infection models using primary cultures of porcine lung epithelial cells are also employed to study the interaction of App with host cells, highlighting the importance of adherence in pathogenesis.

Development of Alternative Animal Models (e.g., Dermal Oedema Model)

Given the severity of respiratory disease in traditional porcine models, alternative in vivo models are being explored to reduce animal suffering while still providing relevant data on pathogenicity and the efficacy of interventions. One such alternative is the experimental dermal oedema model in pigs. This model involves the intradermal or subcutaneous injection of different App strains and Apx toxins into the abdominal skin of pigs. The hypothesis is that Apx pore-forming toxins, known to cause endothelial changes and oedema, could induce repeatable, mild lesions in the dermis representative of pulmonary lesions. Studies have shown that high concentrations of App serovar 1 and 10 induced diffuse visible dermal oedema and inflammation. ApxI-producing strains induced more inflammation compared to ApxII- and ApxIII-producing strains. However, injection of Apx toxins alone did not consistently produce macroscopic lesions, although histopathology revealed an influx of inflammatory cells. While this model offers potential ethical advantages, the induction of skin lesions by injecting App or Apx toxins was not consistently repeatable or discrete enough to serve as a robust experimental model for assessing novel interventions.

Molecular and Genetic Manipulation Techniques

Molecular and genetic manipulation techniques are fundamental for understanding the function of this compound and developing modified strains for research or vaccine purposes.

Gene Deletion and Mutagenesis for Functional Analysis

Gene deletion and mutagenesis are widely used to investigate the role of specific genes, such as those encoding this compound or its associated secretion/activation proteins, in the virulence and pathogenesis of App. Allelic exchange is a versatile method for introducing defined genetic alterations into bacterial genomes, including gene deletions and single base pair changes, allowing for the study of the importance of specific genes in virulence. For example, insertional inactivation of the gene encoding the ApxII-activating protein (apxIIC) in an App serovar 7 strain resulted in the secretion of unactivated toxin, demonstrating the role of this gene in toxin processing. Chemical mutagenesis, such as using ethyl methanesulfonate (B1217627) (EMS), has been employed to generate non-hemolytic mutants, and subsequent sequence analysis can identify mutations in toxin genes or regulatory elements that affect toxin activity or production. Site-directed mutagenesis is used to investigate the role of specific amino acid residues in the function of pore-forming toxins, including their hemolytic and cytolytic activity and membrane binding. Studies have used deletion derivatives of ApxI to map domains that induce protective immunity. Mutation in genes involved in LPS biosynthesis, such as galU, has been shown to affect the interaction of LPS with ApxI and ApxII toxins and influence their cytotoxic activity, even without affecting toxin gene expression or secretion.

Recombinant Protein Expression and Purification

The production of recombinant this compound or its fragments is essential for various research applications, including studying toxin structure-function relationships, developing detection methods, and evaluating vaccine candidates. Recombinant protein expression involves inserting the gene of interest into a host organism (commonly Escherichia coli), inducing protein synthesis, and then purifying the resulting protein. Affinity chromatography, often using tags like poly-histidine, is a common initial purification step. Other techniques like ion exchange chromatography and size exclusion chromatography are also employed to enhance purity. Strategies to overcome challenges in recombinant protein expression, such as protein toxicity and misfolding, include optimizing codon usage and utilizing different expression systems or host strains. Purification protocols are optimized to obtain high purity and yield of the recombinant protein for downstream applications. Recombinant this compound and its fragments have been expressed and purified for use in studies investigating protein interactions with host cells and assessing toxin activity.

Detection and Quantification Methodologies for this compound and Antibodies

Accurate detection and quantification of this compound and the antibodies raised against it are vital for diagnosis, surveillance, and evaluating immune responses. Various methodologies have been developed for this purpose. Enzyme-linked immunosorbent assays (ELISAs) are widely used for detecting specific antibodies to Apx exotoxins, including ApxI. ELISAs targeting ApxI, ApxII, or ApxIII are used to detect specific antibodies, while ELISAs targeting ApxIV are used to quantify circulating antibodies to App, as ApxIV is expressed during infection in pigs. While traditional ELISAs can be used, the cross-reactivity of antibodies against different Apx toxins can pose a challenge in measuring specific immune reactivity to each toxin. To address this, specific antigen regions among the toxins have been identified and cloned to develop ELISAs that can detect specific immune responses to individual Apx toxins. A multiplex fluorescent microbead-based immunoassay (FMIA) has been developed for the simultaneous detection of IgG antibodies to ApxI, ApxII, ApxIII, and ApxIV, offering improved sensitivity and accuracy compared to some traditional tests for detecting App infection. Western blot analysis is also used to detect and quantify this compound in bacterial culture supernatants, often in studies investigating factors affecting toxin secretion.

Immunological Assays (e.g., ELISA, Western Blot, Multiplex Liquid Array)

Immunological assays are crucial for studying this compound at the protein level, allowing for the detection of the toxin itself or the antibodies produced by the host in response to infection or vaccination.

ELISA (Enzyme-Linked Immunosorbent Assay)

ELISA is a widely used technique for quantifying the presence of specific antibodies or antigens. For this compound studies, ELISA methods have been developed to detect specific immune responses to Apx toxins in animals like guinea pigs and pigs. Developing specific ELISA methods for individual Apx toxins like ApxI is important for evaluating vaccine efficiency, particularly for subunit vaccines containing recombinant toxin antigens. Cross-reactivity between antibodies against different Apx toxins (ApxI, ApxII, and ApxIII) can pose a challenge in measuring specific immune reactivity, necessitating the identification and cloning of specific antigen regions among the toxins to improve assay specificity. Studies have utilized purified ApxI proteins as antigens in indirect ELISA to quantify specific IgG antibody levels in immunized mice. ELISA methods have also been established using recombinant partial Apx toxins to evaluate specific antibodies against ApxI.

Western Blot

Western blot analysis is commonly used to detect specific proteins in a sample, often after separation by gel electrophoresis. This technique is valuable for confirming the presence and size of this compound and for assessing its expression and secretion. Western blot analysis has been used to demonstrate the antigenicity of recombinant Apx proteins. It has also been employed to detect this compound in the supernatants of bacterial cultures, allowing researchers to investigate factors influencing toxin secretion. For instance, Western blot analysis revealed that inactivation of the oxyR gene in A. pleuropneumoniae dramatically promoted the secretion of this compound. This method is also used to confirm the absence of ApxI production in mutant bacterial strains, providing evidence for the role of specific genes in toxin expression. Furthermore, Western blot has been utilized to examine the levels of phosphorylated proteins like FAK and Akt in host cells treated with this compound, providing insights into the toxin's cellular mechanisms. Using antiserum raised against recombinant ApxI subunit, Western blot can specifically identify the ApxI protein in bacterial culture supernatants.

Multiplex Liquid Array

Multiplex liquid array platforms allow for the simultaneous detection of multiple analytes in a single sample. This is particularly useful for assessing the host immune response to multiple Apx toxins concurrently. A 4-plex fluorescent microbead-based immunoassay (FMIA) has been developed and evaluated for the simultaneous detection of IgG antibodies to ApxI, ApxII, ApxIII, and ApxIV toxins in pigs. This multiplex assay has shown promise as an improved tool for disease surveillance and monitoring vaccination compliance, offering higher sensitivity and accuracy compared to some traditional tests. Studies using this platform have detected specific seroconversion to Apx toxins as early as 7 days post-infection in experimentally infected pigs.

Molecular Detection (e.g., PCR-based methods for gene presence)

Molecular detection methods, primarily PCR-based techniques, focus on identifying the genetic material encoding this compound, which is essential for diagnosing A. pleuropneumoniae infection and understanding the genetic potential for toxin production.

PCR-Based Methods

Polymerase Chain Reaction (PCR) is a powerful technique for amplifying specific DNA sequences, enabling the detection of even small amounts of target DNA. PCR-based methods are widely used to detect the presence of apx toxin genes, including apxIA, which encodes the this compound. These methods can be designed to target specific parts of the apx activator, structural, and secretion genes (apxICA, apxIA, apxIBD) to determine the toxin genotype of A. pleuropneumoniae strains. Multiplex PCR systems have been developed to simultaneously detect the gene sequences of multiple Apx toxins, including ApxI, allowing for rapid differentiation of A. pleuropneumoniae strains based on their toxin gene patterns. These patterns can be characteristic of different serotype groups. PCR assays targeting apx genes are valuable for diagnostics and epidemiology, facilitating the identification of A. pleuropneumoniae and the detection of strains with atypical toxin patterns. Culture-free PCR methods have also been explored for direct detection of A. pleuropneumoniae without prior bacterial isolation. Furthermore, PCR has been used to confirm the genotype of mutant strains, such as those with insertions in the apxIA gene. While PCR is highly sensitive for detecting the presence of apx genes, it's important to note that the presence of a gene does not always correlate with the expression of the corresponding toxin. Loop-mediated isothermal amplification (LAMP), a type of nucleic acid amplification, has also been explored for the colorimetric detection of the apxIA toxin gene, offering a potentially rapid screening tool.

Detailed Research Findings:

Research utilizing PCR has revealed distinct apx gene patterns among different A. pleuropneumoniae serotypes. For example, a method using two PCR reactions targeting activator, structural, and secretion genes could differentiate five toxin type groups based on fragment lengths. Group 1, including serotypes 1, 5a, 5b, 9, and 11, is characterized by specific apx gene patterns. Studies using multiplex PCR have identified the presence of ApxI-toxin DNA in oral fluid samples from pigs, with varying prevalence depending on the farm. For instance, in one study, ApxI-toxin DNA was detected in 9.4% of all oral fluid samples tested, with all positive samples originating from a specific farm.

While ELISA and Western blot focus on the protein and antibody response, molecular methods like PCR provide crucial information about the genetic potential for this compound production within A. pleuropneumoniae strains, complementing the understanding gained from immunological studies.

Interactive Data Table Example (Illustrative - based on search result ):

While the data in the search results is not presented in a format directly conducive to a complex interactive table without further processing or assumptions, a simplified representation of the prevalence data from the oral fluid study could be presented as follows:

Sample SourceTotal SamplesSamples Positive for ApxI-toxin DNAPercentage Positive
All Oral Fluids447429.4%
Oral Fluids from Farm A2174219.4%
Oral Fluids from Farm B23000.0%

Note: This table is a simplified representation based on the text in search result and is intended for illustrative purposes of how data could be presented.

Future Directions and Research Perspectives in Apxi Toxin Biology

Elucidating Underexplored Molecular Mechanisms

Despite existing knowledge, precise and satisfactory answers regarding the molecular mechanisms by which RTX toxins, including ApxI, damage cells are not yet fully available. Key questions persist concerning how these toxins mechanistically induce cellular damage. The common influx of Ca²⁺ ions in affected cells is observed, but what is truly responsible for this phenomenon and whether Ca²⁺ fluxes are the primary noxious cellular insult requires further investigation. Recent observations suggesting that an RTX toxin stimulates host-cell-mediated Ca²⁺ ion oscillation partly challenge the long-held concept of direct pore formation as the sole damage mechanism.

Another underexplored area is the role of acyl modification, a common requirement among RTX toxins, in the toxin's structure and mechanism of cellular killing, particularly when mixtures of unusual fatty acids are involved. The detailed mechanism underlying the transcriptional regulation of Apx toxins also remains unclear. Studies have shown that the OxyR regulator negatively regulates the expression of ApxI toxin by directly binding to putative promoter regions of apxIBD. Upon activation by reactive oxygen species, OxyR releases the apxIBD promoter region, thereby promoting this compound secretion. Further research is needed to fully understand this regulatory pathway.

The protein interaction network between this compound and host cells is still poorly understood. While ApxI is known to cause apoptosis in porcine alveolar macrophages, the specific host proteins involved in this interaction are being investigated. A recent study utilizing TurboID proximity labeling identified caveolin-1 (B1176169) (CAV1) as a host membrane protein that interacts with ApxIA and is involved in ApxI-induced apoptosis of immortalized porcine alveolar macrophages. Further research is needed to fully characterize the role of CAV1 and other potential host interactants in the ApxI toxicity pathway. The N-terminal domain of ApxI has been suggested to play an important role in the molecular mechanism of pathogenicity. Continued research into specific domains and their interactions will be crucial.

Comprehensive Structural Biology of this compound

A comprehensive understanding of this compound necessitates detailed structural characterization. While the general structural organization of ApxIA, including its amphipathic helix, hydrophobic domain, glycine-rich repeats, and C-terminal export signal, is known, the final molecular structure of RTX toxins at the time they cause cellular death is not yet determined. Elucidating the structural changes the toxin undergoes upon interacting with the host cell membrane and forming pores is a critical area for future research.

Structural biology studies, potentially combined with cellular, tissue, and animal models, are essential to understand the toxin-host interaction at a molecular level. Although ApxI is the most toxic of the A. pleuropneumoniae Apx toxins and exhibits the highest membrane activity compared to ApxII and ApxIII, the precise structural basis for these differences and the mechanism of channel formation require further investigation. Structural insights into the Ca²⁺-dependent self-processing activity observed in other RTX proteins, such as ApxIVA, can also inform studies on ApxI, given the shared features of the RTX family. Continued efforts in structural determination using techniques like X-ray crystallography, cryo-electron microscopy, and NMR spectroscopy will be vital for a complete picture of ApxI structure and function. Databases of bacterial exotoxins can serve as valuable resources for comparative structural analysis.

Advanced Host-Pathogen Interaction Studies

Understanding the intricate interactions between this compound and the host is fundamental to developing effective control strategies. Future research will focus on advanced studies of these interactions, moving beyond basic observations to detailed molecular and cellular analyses.

The interaction of ApxI with host immune responses is a key area. Apx toxins are strongly immunogenic, and their potential as vaccine candidates has been studied. Further research is needed to fully understand how ApxI modulates the host immune system, including its effects on neutrophil infiltration and cytokine production. Studies on the N-terminal domain have shown its potential to elicit protective immunity, and further investigation into the specific epitopes responsible for neutralizing antibodies is warranted.

Detailed studies on the interaction of ApxI with host cells, particularly porcine alveolar macrophages, are crucial. ApxI causes lysis of erythrocytes and apoptosis of alveolar macrophages. Research is ongoing to understand the protein interaction network involved in this process and identify host factors that mediate the toxin's effects. The identification of caveolin-1 as an interacting protein opens new avenues for studying the mechanisms of ApxI-induced apoptosis. Furthermore, investigating the effects of sublytic doses of ApxI on macrophage function, such as impaired migration and phagocytosis, will provide insights into the toxin's subtler impacts during infection. Advanced host-pathogen interaction studies will also benefit from investigating how the bacterium evades host defense mechanisms and establishes persistent infections.

Application of -omics Technologies (e.g., Proteomics, Transcriptomics)

The application of -omics technologies, including genomics, transcriptomics, and proteomics, is revolutionizing the study of toxins and host-pathogen interactions. These technologies provide a comprehensive view of the molecular changes occurring during infection and intoxication, offering powerful tools for elucidating ApxI biology.

Transcriptomics can be used to analyze gene expression profiles in host cells or bacteria exposed to this compound. This can reveal host pathways modulated by the toxin or bacterial genes involved in toxin production and regulation. Spatial transcriptomics could provide a more comprehensive understanding of the dynamics of bacterial toxins and host immune responses in lung lesions.

Proteomics allows for the large-scale study of proteins, including the identification of this compound itself, its variants, post-translational modifications, and interacting host proteins. Techniques like TurboID proximity labeling, which was used to identify caveolin-1 as an ApxIA interactant, are valuable for mapping the toxin's interaction network within host cells. Integrating proteomics and transcriptomics data can provide a more holistic understanding of the molecular mechanisms of toxicity.

Identify novel host targets of the toxin.

Uncover previously unknown regulatory mechanisms of toxin production.

Characterize the host immune response at a molecular level.

Identify biomarkers of exposure or effect.

Provide insights into toxin diversity and evolution.

While challenges in data analysis and interpretation exist, the integration of multiple -omics approaches holds significant potential for advancing our understanding of this compound and its role in disease pathogenesis. This aligns with the broader trend in biomedical research towards a systems biology approach to studying complex biological processes.

Q & A

Q. Methodological Insight :

  • Use batch cultures in NAD-supplemented heart infusion broth, sampling at multiple growth phases (lag, log, stationary).
  • Quantify toxin activity via hemolytic assays (sheep blood agar zones) and corroborate with extracellular ApxI ELISA or apxII mRNA levels .

Advanced: What strategies resolve cross-reactivity in Apx toxin-specific ELISAs for subunit vaccine evaluation?

ApxI, ApxII, and ApxIII share high sequence homology, leading to antibody cross-reactivity. To differentiate immune responses:

  • Design antigens using non-conserved regions (e.g., ApxI amino acids 150–300, which show low homology to ApxII/III).
  • Validate specificity via Western blotting with truncated recombinant proteins .

Methodological Insight : Perform multiple sequence alignment (e.g., Clustal Omega) to identify unique epitopes. Use affinity-purified antibodies against these regions for ELISA development .

Advanced: How can high-yield ApxI-producing App strains be engineered for vaccine antigen production?

The CGMCC No.25495 strain (4074-OXR) produces 2.367 ± 0.25 mg/L ApxI, triple the wild-type yield. Key steps include:

  • Inactivating the OXR gene (encoding a toxin repressor) via homologous recombination.
  • Introducing a plasmid with a strong promoter (e.g., apxIA native promoter) to overexpress the toxin .

Methodological Insight : Verify mutations via PCR and Sanger sequencing. Quantify ApxI yield using SDS-PAGE densitometry or LC-MS .

Advanced: How do researchers analyze host protein interactions with this compound during apoptosis?

TurboID proximity labeling identifies ApxI interactors in porcine macrophages. For example, BioID fusion constructs enable biotinylation of proximal host proteins, which are then isolated via streptavidin pulldown and identified by mass spectrometry .

Methodological Insight : Optimize TurboID expression timing (e.g., 24-hour incubation with biotin) to capture transient interactions. Validate hits with co-immunoprecipitation and confocal microscopy .

Data Contradiction Analysis: Why do some studies report oxygen-dependent ApxI production while others show no effect?

Discrepancies may stem from:

  • Growth phase : Toxin secretion peaks in late log/stationary phase; premature sampling may miss activity.
  • Strain variability : Serotype-specific regulatory genes (e.g., oxyR) modulate toxin expression.
  • Quantification methods : Hemolytic assays vs. mRNA levels may yield conflicting results due to post-transcriptional regulation .

Resolution : Replicate experiments across serotypes, standardize growth phase sampling, and combine functional assays (hemolysis) with molecular methods (qPCR, Western blot) .

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